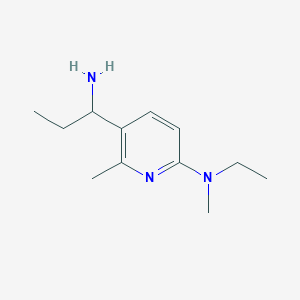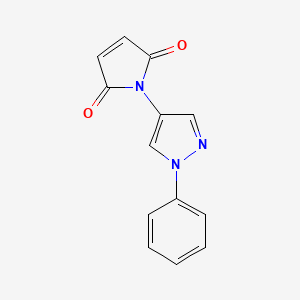
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features both a pyrazole and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride. This intermediate is then reacted with 1H-pyrrole-2,5-dione under anhydrous conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
科学的研究の応用
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(1-phenyl-1H-pyrazol-4-yl)ethanamine
- 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide
Uniqueness
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C13H9N3O2 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
1-(1-phenylpyrazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H9N3O2/c17-12-6-7-13(18)16(12)11-8-14-15(9-11)10-4-2-1-3-5-10/h1-9H |
InChIキー |
VFLVYMLTVKWYIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)N3C(=O)C=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


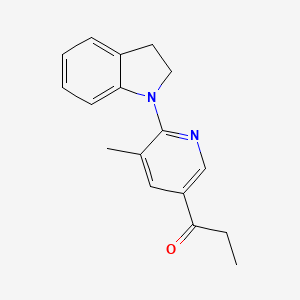

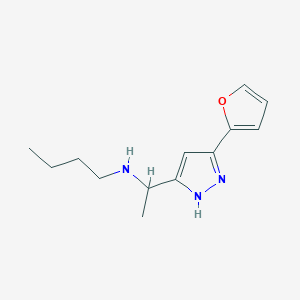



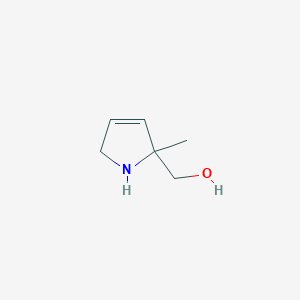

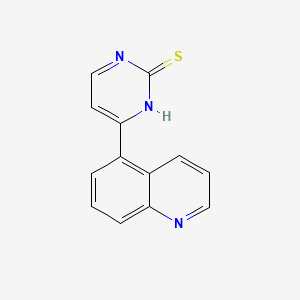

![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)


